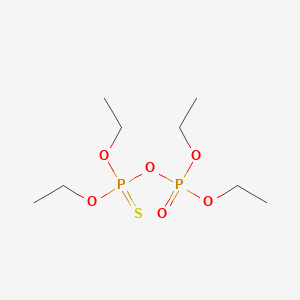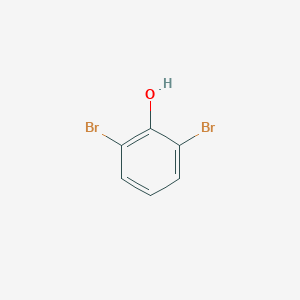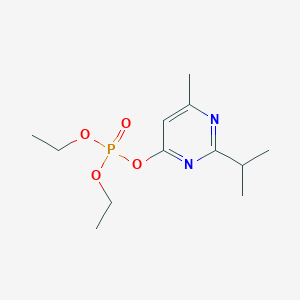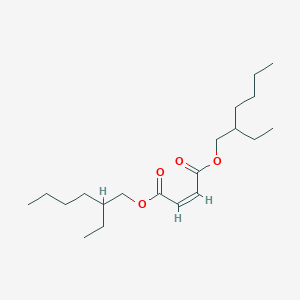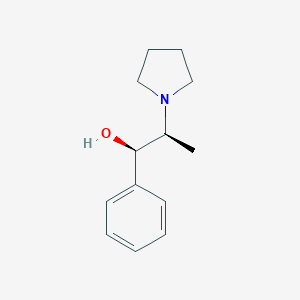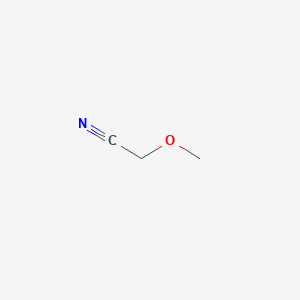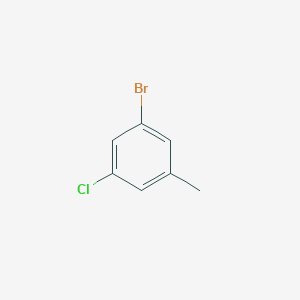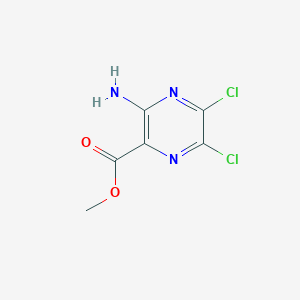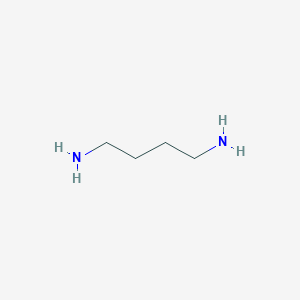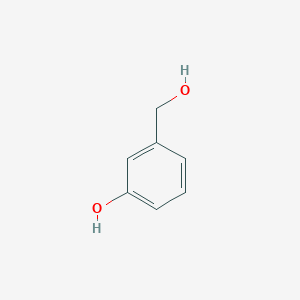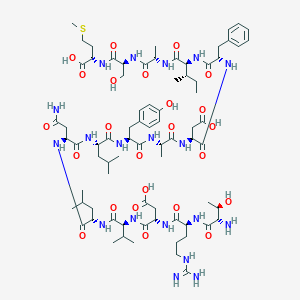
Polyoma peptide antigen MT162-176
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyoma peptide antigen MT162-176 is a synthetic peptide that is derived from the middle T antigen of the polyomavirus. It has been extensively studied due to its ability to stimulate immune responses against tumor cells. This peptide has been shown to have potential in cancer immunotherapy, making it a promising candidate for further research.
Mécanisme D'action
Polyoma peptide antigen MT162-176 stimulates immune responses against tumor cells by binding to major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This leads to the activation of CD8+ T cells, which can then recognize and kill tumor cells that express the antigen.
Effets Biochimiques Et Physiologiques
Polyoma peptide antigen MT162-176 has been shown to have several biochemical and physiological effects. It stimulates the production of cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are involved in the activation of immune responses. This peptide also enhances the cytotoxic activity of CD8+ T cells, leading to the destruction of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using polyoma peptide antigen MT162-176 in lab experiments is its ability to stimulate immune responses against tumor cells. This makes it a valuable tool for studying the mechanisms of cancer immunotherapy. However, one limitation of this peptide is its potential for inducing autoimmune responses, which can lead to adverse effects.
Orientations Futures
There are several future directions for the study of polyoma peptide antigen MT162-176. One area of research is the development of cancer vaccines that incorporate this peptide. Another area of research is the use of this peptide in combination with other immunotherapeutic agents, such as checkpoint inhibitors. Additionally, further studies are needed to investigate the potential of this peptide in the treatment of viral infections.
Conclusion
Polyoma peptide antigen MT162-176 is a promising candidate for cancer immunotherapy. Its ability to stimulate immune responses against tumor cells makes it a valuable tool for the development of cancer vaccines. Further research is needed to fully understand the potential of this peptide in the treatment of cancer and viral infections.
Méthodes De Synthèse
The synthesis of polyoma peptide antigen MT162-176 involves solid-phase peptide synthesis. The peptide is synthesized using Fmoc chemistry, which involves the use of Fmoc-protected amino acids. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Polyoma peptide antigen MT162-176 has been extensively studied for its potential in cancer immunotherapy. It has been shown to stimulate immune responses against tumor cells, making it a promising candidate for the development of cancer vaccines. This peptide has also been studied for its potential in the treatment of viral infections.
Propriétés
Numéro CAS |
122560-16-1 |
|---|---|
Nom du produit |
Polyoma peptide antigen MT162-176 |
Formule moléculaire |
C77H121N19O24S |
Poids moléculaire |
1729 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C77H121N19O24S/c1-13-39(8)61(75(118)84-41(10)63(106)94-55(35-97)72(115)86-47(76(119)120)25-27-121-12)96-70(113)51(30-43-18-15-14-16-19-43)90-69(112)53(33-57(101)102)87-62(105)40(9)83-65(108)50(31-44-21-23-45(99)24-22-44)89-66(109)48(28-36(2)3)88-68(111)52(32-56(78)100)91-67(110)49(29-37(4)5)93-74(117)60(38(6)7)95-71(114)54(34-58(103)104)92-64(107)46(20-17-26-82-77(80)81)85-73(116)59(79)42(11)98/h14-16,18-19,21-24,36-42,46-55,59-61,97-99H,13,17,20,25-35,79H2,1-12H3,(H2,78,100)(H,83,108)(H,84,118)(H,85,116)(H,86,115)(H,87,105)(H,88,111)(H,89,109)(H,90,112)(H,91,110)(H,92,107)(H,93,117)(H,94,106)(H,95,114)(H,96,113)(H,101,102)(H,103,104)(H,119,120)(H4,80,81,82)/t39-,40-,41-,42+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-,61-/m0/s1 |
Clé InChI |
PSMMDIJCYNEULF-CASQCAGJSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
Autres numéros CAS |
122560-16-1 |
Séquence |
TRDVLNLYADFIASM |
Synonymes |
MT162-176 antigen polyoma peptide antigen MT162-176 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)
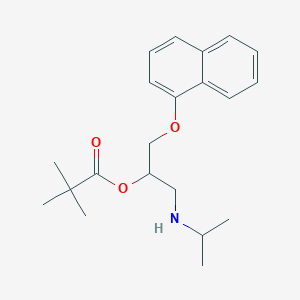
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
